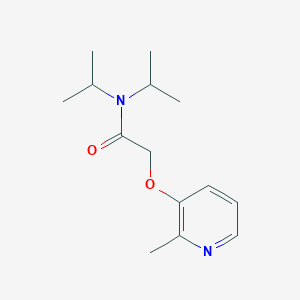
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide, also known as MPDIA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. It also appears to activate antioxidant pathways, which could help to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In animal models, it has been found to reduce pain and inflammation, as well as improve cognitive function. Additionally, this compound has been shown to have a protective effect on various organs, including the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile, with no significant adverse effects reported in animal studies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to explore its potential as an anti-cancer agent. Other potential future directions include investigating its effects on the immune system and its potential use in the treatment of metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential applications in medicine and pharmacology. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of various diseases. While its mechanism of action is not fully understood, further research could help to elucidate its effects and potential therapeutic uses.
Méthodes De Synthèse
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-3-hydroxypyridine with diisopropylamine and acetic anhydride. The product is then purified through column chromatography to obtain a white crystalline solid.
Applications De Recherche Scientifique
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have antioxidant properties, which could make it useful in the prevention and treatment of diseases associated with oxidative stress.
Propriétés
IUPAC Name |
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16(11(3)4)14(17)9-18-13-7-6-8-15-12(13)5/h6-8,10-11H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCILOCMEKQTIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

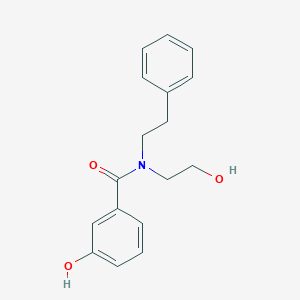
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)
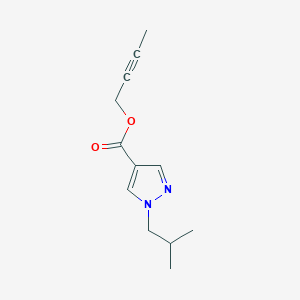
![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)
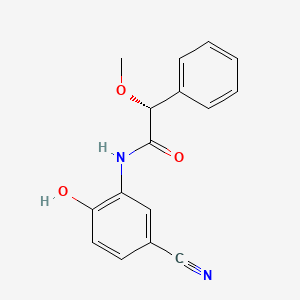
![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)


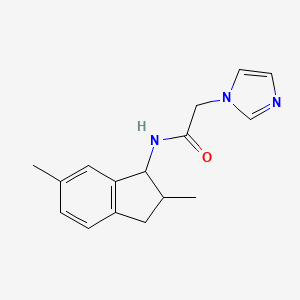
![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)
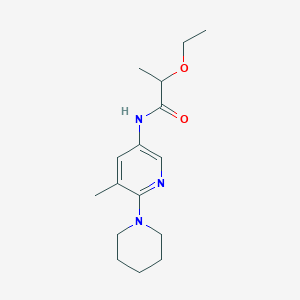
![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)
![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)